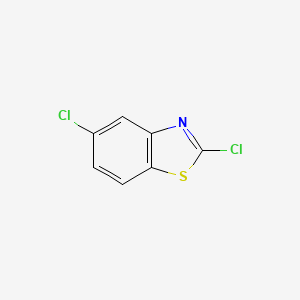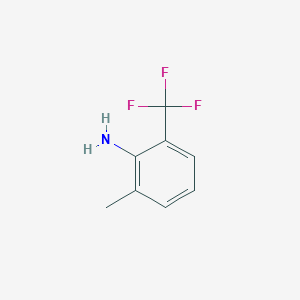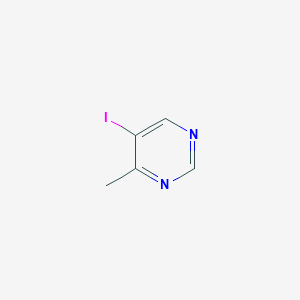
1,1,1-Trifluoro-2,2-diphenylpropane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1,1-Trifluoro-2,2-diphenylpropane is a colorless, crystalline solid that belongs to the class of fluorinated aromatic hydrocarbons. It has the molecular formula C15H13F3 and a molecular weight of 250.26 g/mol. This compound is known for its unique chemical properties due to the presence of trifluoromethyl and diphenyl groups.
准备方法
Synthetic Routes and Reaction Conditions
1,1,1-Trifluoro-2,2-diphenylpropane can be synthesized through various methods. One common approach involves the reaction of 1,1,1-trifluoro-2-propene compounds with appropriate reagents. For instance, a halogenating agent such as bromine or chlorine can be used in the presence of a solvent like tetrahydrofuran, carbon tetrachloride, or ether. The reaction typically occurs at temperatures ranging from 10°C to 100°C .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are proprietary and may vary between manufacturers.
化学反应分析
Types of Reactions
1,1,1-Trifluoro-2,2-diphenylpropane undergoes various types of chemical reactions, including:
Substitution Reactions: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different products depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogenating agents like bromine or chlorine.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives of this compound.
科学研究应用
1,1,1-Trifluoro-2,2-diphenylpropane has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated aromatic compounds.
Biology: The compound’s unique properties make it useful in studying the effects of fluorinated groups on biological systems.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals due to its stability and reactivity.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 1,1,1-Trifluoro-2,2-diphenylpropane involves its interaction with molecular targets and pathways. The trifluoromethyl group can influence the compound’s reactivity and stability, affecting its interactions with other molecules. The specific molecular targets and pathways involved depend on the context of its use, such as in chemical reactions or biological systems .
相似化合物的比较
Similar Compounds
1,1,1-Trifluoro-2-phenylpropane: Similar in structure but with one phenyl group instead of two.
1,1,1-Trifluoro-2,2-diphenylethane: Similar but with an ethane backbone instead of propane.
Uniqueness
1,1,1-Trifluoro-2,2-diphenylpropane is unique due to the presence of both trifluoromethyl and diphenyl groups, which impart distinct chemical properties. These properties make it valuable in various research and industrial applications, distinguishing it from other similar compounds .
属性
IUPAC Name |
(1,1,1-trifluoro-2-phenylpropan-2-yl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3/c1-14(15(16,17)18,12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZLSCVAPEFKLSB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)(C2=CC=CC=C2)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50546988 |
Source


|
| Record name | 1,1'-(1,1,1-Trifluoropropane-2,2-diyl)dibenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50546988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112754-65-1 |
Source


|
| Record name | 1,1'-(1,1,1-Trifluoropropane-2,2-diyl)dibenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50546988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-(6-Methylbenzo[d]thiazol-2-yl)guanidine](/img/structure/B1314210.png)

![6-methoxy-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1314215.png)

![5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B1314217.png)





